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Compound of Interest

Compound Name: 6-(3-Fluorophenyl)nicotinonitrile
CAS No.: 1214340-27-8
Cat. No.: B1463627
Get Quote
. J

Synthesis, Characterization, and Medicinal Chemistry
Applications
Chemical Identity & Core Data

6-(3-Fluorophenyl)nicotinonitrile is a biaryl pyridine intermediate used primarily in the
synthesis of complex pharmaceutical agents, including c-MET inhibitors and mGIuR5
antagonists. It belongs to the class of 6-aryl-3-cyanopyridines, which serve as privileged
scaffolds in drug discovery due to their ability to engage in

stacking and hydrogen bonding within protein active sites.
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Property Specification
IUPAC Name 6-(3-fluorophenyl)pyridine-3-carbonitrile
Common Name 6-(3-Fluorophenyl)nicotinonitrile

Not Widely Listed (Synthesized de novo from

CAS Number CAS 33252-28-7)

Molecular Formula C12H7FN2

Molecular Weight 198.20 g/mol

SMILES N#CC1=CN=C(C2=CC=CC(F)=C2)C=C1
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate

Note on CAS Availability: As a specialized research intermediate, this specific isomer often
lacks a dedicated entry in public commercial catalogs. It is routinely synthesized from 6-

Chloronicotinonitrile (CAS 33252-28-7) and 3-Fluorophenylboronic acid (CAS 768-35-4).

Synthesis Strategy: Suzuki-Miyaura Coupling

The most robust route to 6-(3-Fluorophenyl)nicotinonitrile is the palladium-catalyzed cross-
coupling of a 6-halonicotinonitrile with a 3-fluorophenylboronic acid. This method ensures high
regioselectivity and functional group tolerance.

Reaction Scheme
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Figure 1: Palladium-catalyzed synthesis pathway for 6-(3-Fluorophenyl)nicotinonitrile.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for biaryl nicotinonitriles [1, 2].

Reagents:

Substrate A: 6-Chloronicotinonitrile (1.0 equiv, 138.5 mg)

Substrate B: 3-Fluorophenylboronic acid (1.2 equiv, 168.0 mg)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equiv)

Base: Potassium Carbonate (K2CO3) (2.0 equiv, dissolved in min. water)

Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:

 Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic
stir bar and a reflux condenser. Purge with Nitrogen (N2) or Argon for 15 minutes.

o Reagent Loading: Add 6-Chloronicotinonitrile, 3-Fluorophenylboronic acid, and Pd(PPhs)a to
the flask under a positive pressure of inert gas.

e Solvent Addition: Add degassed 1,4-Dioxane (10 mL) followed by the agueous K2COs
solution (2M, 2 mL).
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» Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring for 12—-16

hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting

chloride (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

o Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with

Ethyl Acetate (3 x 20 mL).

» Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous

NazSO0a, filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue via flash column chromatography on silica gel
(Gradient: 0% — 30% EtOAc in Hexanes) to afford the title compound.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic data is

expected based on structural analysis of the 6-arylpyridine motif [3].

. Expected Signal /
Technique .
Observation

Interpretation

1H NMR (400 MHz, DMSO-ds) & 9.15 (d, J=2.0 Hz, 1H)

H-2 of Pyridine (Deshielded by
N and CN)

0 8.45 (dd, J=8.0, 2.0 Hz, 1H) H-4 of Pyridine

0 8.15 (d, J=8.0 Hz, 1H) H-5 of Pyridine

Aromatic H of 3-Fluorophenyl
0 7.90-7.30 (m, 4H)

ring
Distinct singlet (or multiplet) for
F NMR 0-112.0to -114.0 ppm
Ar-F
LC-MS (ESI+) m/z 199.1 [M+H]* Protonated molecular ion
IR Spectroscopy ~2230 cm™? Characteristic C=N stretch

Applications in Drug Discovery
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Medicinal Chemistry Significance

The 6-(3-Fluorophenyl)nicotinonitrile scaffold acts as a bioisostere for other biaryl systems,
offering improved metabolic stability due to the electron-withdrawing nitrile and fluorine groups.

e C-MET Inhibition: Biaryl pyridines are key intermediates in the synthesis of c-MET kinase
inhibitors, used in oncology to target tumor proliferation and metastasis. The nitrile group
often serves as a handle for further transformation into amidines or heterocycles (e.g.,
triazoles) [4].

o mGIuR5 Antagonism: Fluorinated biaryl nitriles are structural analogs to MTEP (3-[(2-methyl-
1,3-thiazol-4-yl)ethynyl]pyridine), a potent mGIuR5 antagonist. The 3-fluorophenyl
substitution modulates lipophilicity (LogP) and metabolic clearance without significantly
altering the steric profile compared to a phenyl ring.

Workflow: Derivatization

The nitrile group at position 3 is a versatile synthetic handle.[1][2]

(6-(3-F|uorophenyl)nicotinonitrile)

Hydrolysis
(NaOH/H20)

Reduction Cyclization
(LIAIH4 or H2/Pd) (NaN3/NHA4CI)

Carboxylic Acid Benzylic Amine Tetrazole Derivative
(Precursor for Amides) (Linker for PROTACS) (Bioisostere of Acid)

Click to download full resolution via product page

Figure 2: Downstream synthetic utility of the nitrile handle.

Safety & Handling
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e Hazard Identification: The compound contains a nitrile moiety, which may liberate cyanide
under extreme acidic conditions or metabolic processing. Treat as Acutely Toxic
(Oral/Inhalation).

» GHS Classification:
o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o PPE: Wear nitrile gloves, safety goggles, and work within a certified chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 6-(3-Fluorophenyl)nicotinonitrile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1463627/docs#technical-guide-6-3-fluorophenyl-
nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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